Oxazolo[5,4-d]pyrimidine-5-methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C6H6N4O/c7-1-5-8-2-4-6(10-5)11-3-9-4/h2-3H,1,7H2 |
InChI Key |
GRJPQYHTVHZOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)CN)OC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Oxazolo 5,4 D Pyrimidine 5 Methanamine and Its Analogues
General Strategies for the Oxazolo[5,4-d]pyrimidine (B1261902) Ring System Formation
The foundational step in the synthesis of Oxazolo[5,4-d]pyrimidine-5-methanamine and its analogues is the construction of the fused oxazolo[5,4-d]pyrimidine ring. Historical and contemporary research outlines two principal strategies for achieving this heterocyclic core. nih.govmdpi.com
Cyclization of a Pre-existing Pyrimidine (B1678525) Ring onto a Functionalized Oxazole (B20620) Derivative
This approach involves utilizing a functionalized oxazole as the starting scaffold and subsequently constructing the pyrimidine ring onto it. A key and versatile building block for this strategy is a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464). mdpi.comnih.gov The presence of the amino and cyano groups on the oxazole ring provides the necessary functionalities for the annulation of the pyrimidine ring. This method is often favored due to the availability of diverse substituted 5-aminooxazoles, allowing for the introduction of various substituents at different positions of the final oxazolopyrimidine system.
Cyclization of a Pre-existing Oxazole Ring onto a Functionalized Pyrimidine Derivative
Conversely, the oxazolo[5,4-d]pyrimidine system can be synthesized by starting with a suitably substituted pyrimidine derivative and forming the oxazole ring in a subsequent cyclization step. The first reported synthesis of the oxazolo[5,4-d]pyrimidine system utilized this very method. nih.govresearchgate.net In this inaugural synthesis, 2-mercapto-5-benzoylamino-4-hydroxypyrimidine was cyclized using phosphoryl trichloride (B1173362) (POCl₃) to yield the fused heterocyclic system. nih.govresearchgate.net This strategy is particularly useful when the desired substitution pattern on the pyrimidine moiety is more readily accessible than the corresponding substituted oxazole precursor.
Approaches for the Introduction of the Methanamine Moiety and Related Substituents
Once the oxazolo[5,4-d]pyrimidine core is established, the next critical step is the introduction of the methanamine group at the 5-position, or more commonly reported for analogues, an amino group at the 7-position. Several synthetic methodologies have been developed to achieve this transformation.
Ring Closure Reactions Utilizing Amine Reagents (e.g., Methylamine)
A prevalent method for introducing an amino functionality onto the pyrimidine ring during its formation involves the use of amine reagents in the ring-closing step. For instance, in a multistep synthesis starting from a functionalized oxazole, an intermediate imidoester can be formed, which then undergoes cyclization upon reaction with an amine. mdpi.comnih.gov Specifically, to introduce a methylamino group, an aqueous or ethanolic solution of methylamine (B109427) is used to facilitate the ring closure, directly yielding the desired 7-(methylamino)oxazolo[5,4-d]pyrimidine derivative. mdpi.comnih.gov The use of various primary aliphatic amines in this step allows for the synthesis of a diverse library of 7-amino-oxazolo[5,4-d]pyrimidine analogues. researchgate.net
Functional Group Interconversions and Derivatization on the Oxazolo[5,4-d]pyrimidine Core
While less commonly cited for the direct synthesis of the titular compound, the introduction of the methanamine moiety can also be envisioned through the chemical modification of a pre-formed oxazolo[5,4-d]pyrimidine core. This would involve the conversion of a suitable functional group at the desired position into an amine. For example, a precursor bearing a halogen, such as a chloro group, at the target position could undergo a nucleophilic substitution reaction with methylamine. Another potential route could involve the reduction of a nitro group or a nitrile to the corresponding amine. The transformation of a carbonyl group, such as in an oxazolo[5,4-d]pyrimidinone, to an amine via intermediates like a chloro or thione derivative is also a plausible, albeit multi-step, approach.
Multistep Synthetic Pathways Involving Key Intermediates
The synthesis of this compound and its analogues often involves a carefully planned multi-step sequence. A notable example is a two-step pathway that commences with a substituted 5-aminooxazole-4-carbonitrile. mdpi.comnih.gov
The initial step involves the reaction of the 5-aminooxazole-4-carbonitrile with triethyl orthoformate. This reaction, typically conducted under reflux conditions, leads to the formation of an intermediate imidoester derivative in moderate yields. mdpi.comnih.gov This imidoester is a key intermediate as it possesses the necessary electrophilic character for the subsequent ring closure.
The second and final step is the cyclization of the imidoester with an aqueous solution of methylamine. This reaction proceeds to form the pyrimidine ring, concurrently introducing the methylamino group at the 7-position of the oxazolo[5,4-d]pyrimidine scaffold. mdpi.comnih.gov While this method has proven effective, the yields of the final products can be influenced by the stability of the imidoester intermediate, which has been noted to be somewhat labile. nih.gov
Below is a table summarizing the key synthetic intermediates and the resulting products in a representative multi-step synthesis.
| Starting Material | Intermediate | Reagent for Cyclization | Final Product |
| 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Imidoester derivative | Methylamine | 2-(5-amino-3-methylisoxazol-4-yl)-7-(methylamino)oxazolo[5,4-d]pyrimidine |
This systematic approach, utilizing key intermediates, provides a reliable route to the target compounds and allows for structural diversity by varying the initial oxazole substrate and the amine reagent used in the final cyclization step.
Advanced Synthetic Techniques and Optimization Protocols
Advanced synthetic strategies for preparing oxazolo[5,4-d]pyrimidine derivatives often focus on improving reaction efficiency, yield, and the diversity of accessible analogues. These techniques may involve the use of specialized reagents, catalysts, and optimized reaction conditions.
One advanced approach involves the use of combinatorial synthesis to create libraries of diverse oxazolo[5,4-d]pyrimidine derivatives for biological screening. researchgate.net This can be achieved by systematically varying the substituents at different positions of the heterocyclic core. For example, a library of 2-substituted tricyclic oxazolo[5,4-d]pyrimidines was constructed from ethyl 5-aminooxazole-4-carboxylate building blocks, allowing for the introduction of molecular diversity at the C-2 position of the oxazole ring. researchgate.net
Optimization of reaction conditions is another critical aspect. This can include adjusting the temperature, reaction time, and solvent to maximize the yield of the desired product while minimizing the formation of byproducts. For instance, the synthesis of certain oxazolo[5,4-d]pyrimidines involves a two-step pathway where the initial reaction of an oxazole precursor with triethyl orthoformate is carried out at reflux, followed by a ring closure step with an amine at room temperature. mdpi.com
The table below summarizes the yields of various 7-aminooxazolo[5,4-d]pyrimidine analogues synthesized from a common intermediate, highlighting the impact of the amine used in the final cyclization step. nih.gov
| Amine | Yield of Oxazolo[5,4-d]pyrimidine |
| Isopropylamine | ~9% |
| Cyclohexylamine | ~22% |
This data illustrates the significant influence of steric hindrance on the efficiency of the cyclization reaction.
Furthermore, modern purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are essential for isolating and purifying the target compounds from complex reaction mixtures. Spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used to confirm the structure and purity of the synthesized molecules. nih.govnih.gov
Retrosynthetic Analysis of this compound Scaffolds
A retrosynthetic analysis of the this compound scaffold provides a logical approach to its synthesis by breaking it down into simpler, commercially available or readily synthesizable starting materials. The primary disconnections are typically made at the bonds forming the pyrimidine ring, as this is a common strategy in the synthesis of this heterocyclic system.
The target molecule, This compound (I) , can be conceptually disconnected at the N1-C7a and C5-N6 bonds of the pyrimidine ring. This leads to a key intermediate, a substituted 5-aminooxazole derivative (II) . This disconnection is based on the common synthetic strategy of building the pyrimidine ring onto a pre-existing oxazole core.
Figure 1: Retrosynthetic Disconnection of this compound
The 5-aminooxazole intermediate (II) would possess a nitrile group at the 4-position and an amino group at the 5-position, which are essential functionalities for the subsequent cyclization to form the pyrimidine ring. The methanamine group at the 5-position of the target molecule suggests that the corresponding precursor for the C5 and C6 atoms of the pyrimidine ring would be a molecule capable of introducing this functionality. A plausible precursor for this part of the ring is a reagent that can provide a one-carbon unit and an amino group, such as formamidine or a related species.
Further disconnection of the 5-aminooxazole intermediate (II) would depend on the desired substituent at the 2-position of the oxazole ring. This approach allows for the synthesis of a wide variety of analogues by simply changing the starting material for the oxazole ring synthesis. This retrosynthetic strategy highlights the versatility of using a functionalized oxazole as a key building block for the construction of the more complex oxazolo[5,4-d]pyrimidine system.
Structure Activity Relationships Sar and Ligand Design Principles of Oxazolo 5,4 D Pyrimidine 5 Methanamine Analogues
Comprehensive Overview of SAR Studies for Biological Efficacy across Oxazolo[5,4-d]pyrimidine (B1261902) Derivatives
The oxazolo[5,4-d]pyrimidine system is a fused heterocyclic ring that can be considered an analogue of purine (B94841) where the imidazole (B134444) ring has been replaced by an oxazole (B20620) ring. mdpi.com This core structure is a versatile scaffold for designing bioactive ligands that target enzymes and receptors involved in various pathologies. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of this class of compounds. bohrium.comnih.gov
**3.2. Impact of Substituents on Biological Activities
The specific substituents at various positions of the oxazolo[5,4-d]pyrimidine ring are critical determinants of the compound's biological profile.
The C-2 position of the oxazolo[5,4-d]pyrimidine core is a key site for modification, and the nature of the substituent at this position significantly impacts biological activity.
Aromatic vs. Aliphatic Substituents: SAR studies have frequently shown that an aromatic substituent at the C-2 position is more favorable for biological activity than an aliphatic one. mdpi.com For example, in studies of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibitors, derivatives with an aromatic group at C-2 were more potent. mdpi.com Conversely, some studies on L1210 leukemia cells found that derivatives with small aliphatic groups (methyl, ethyl, propyl) at C-2 showed marked inhibitory activity, while those with a phenyl ring at the same position had no substantial activity.
Substituted Phenyl Rings: For antiproliferative activity, a phenyl ring at the C-2 position substituted with a 4-chloro atom or a methylpiperazine moiety has been shown to be preferable. mdpi.com The introduction of a 4-methoxy group on the phenyl ring, however, was found to be detrimental to antiproliferative activity. mdpi.com In another series of compounds targeting cannabinoid receptors, a chloro atom at the ortho position of the C-2 phenyl ring was found to be a key feature for potent and selective CB2 receptor binding. mdpi.com
Heterocyclic Substituents: A pharmacologically favorable 5-amino-3-methyl-isoxazole moiety at the C-2 position has been identified as a beneficial substituent in several series of compounds with anticancer, antiviral, and immunosuppressive activities. nih.govresearchgate.net
Table 1: Effect of C-2 Substituents on Biological Activity of Oxazolo[5,4-d]pyrimidine Derivatives
| C-2 Substituent | Target/Activity | Observation | Reference(s) |
| Aromatic groups | General biological activity | Generally more favorable than aliphatic groups. | mdpi.com |
| Phenyl with 4-Cl | Antiproliferative activity | Preferred for activity. | mdpi.com |
| Phenyl with 4-OCH3 | Antiproliferative activity | Adverse to activity. | mdpi.com |
| Methylpiperazine | Antiproliferative activity | Preferred for activity. | mdpi.com |
| 5-amino-3-methyl-isoxazole | Anticancer/Immunosuppressive | Favorable for activity. | nih.govresearchgate.net |
| Methyl, Ethyl, Propyl | L1210 cell inhibition | Showed marked inhibitory activity. | |
| Phenyl | L1210 cell inhibition | No substantial activity. |
Substitutions at the C-5 and C-7 positions of the pyrimidine (B1678525) ring moiety are also critical for modulating the biological effects of oxazolo[5,4-d]pyrimidine derivatives.
C-5 Position: The substituent at the C-5 position, though less explored than C-2 and C-7, has a discernible impact on activity. In one study comparing two series of BCL-2 inhibitors, replacing a methyl group at the C-5 position with a hydrogen atom led to an increase in cytotoxic activity against the HT29 cell line. researchgate.net In another series of VEGFR2 inhibitors, the presence of a methyl group at C-5 was a feature of the most effective compound, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine. mdpi.com
C-7 Position: The C-7 position is frequently substituted with various amine-containing side chains, which significantly influences the compound's potency and selectivity.
Aliphatic Amino Chains: The length and functional groups of aliphatic amino chains at the C-7 position are crucial. nih.gov For instance, a derivative with a pentylamino substituent at C-7 was found to completely block the synthesis of BCL-2 protein. In another study, a compound with a 3-(N,N-dimethylamino)propyl substituent at C-7 was the most potent against the HT29 cell line. nih.gov
Piperazine (B1678402) Moiety: The introduction of a piperazine moiety at the C-7 position has been shown to improve the binding affinities of compounds to cannabinoid 2 (CB2) receptors. mdpi.com
Hydroxyalkyl Substituents: Compounds bearing hydroxyalkyl substituents at C-7 have been observed to lack cytotoxic activity against certain cancer cell lines. mdpi.com
While extensive research has been conducted on various substituents, specific data on a methanamine group at the C-5 position is not detailed in the reviewed literature. The focus has primarily been on smaller alkyl groups or hydrogen at C-5 and a wide variety of amino functionalities at the C-7 position.
Table 2: Influence of C-5 and C-7 Substituents on Biological Activity
| Position | Substituent | Target/Activity | Observation | Reference(s) |
| C-5 | Hydrogen (vs. Methyl) | BCL-2 inhibition (HT29) | Increased activity. | researchgate.net |
| C-5 | Methyl | VEGFR2 inhibition | Feature of a highly potent inhibitor. | mdpi.com |
| C-7 | Pentylamino | BCL-2 inhibition | Completely blocked protein synthesis. | |
| C-7 | 3-(N,N-dimethylamino)propyl | Cytotoxicity (HT29) | Most potent in the series. | nih.gov |
| C-7 | Piperazine | CB2 receptor binding | Improved affinity. | mdpi.com |
| C-7 | Hydroxyalkyl groups | Cytotoxicity | Lack of activity. | mdpi.com |
The three-dimensional structure and steric properties of oxazolo[5,4-d]pyrimidine analogues are fundamental to their interaction with biological targets. X-ray crystallography studies have provided valuable insights into their conformation.
The oxazolo[5,4-d]pyrimidine core system is essentially planar. nih.gov In one crystal structure analysis, the dihedral angle between the planar core and a 1,2-oxazole substituent at the C-2 position was minimal, at just 0.936(11)°, indicating a high degree of conjugation between the aromatic systems. nih.gov This planarity is a key feature, as many kinase inhibitors bind to the planar adenine (B156593) region of the ATP-binding pocket.
However, analysis of bond lengths within the pyrimidine ring suggests a degree of localization of the double bonds, which may indicate a partial loss of aromaticity in the fused ring system. nih.gov The orientation of substituents, particularly larger groups at the C-7 position, can introduce significant steric effects. For example, the conformation of a morpholine (B109124) ring attached at C-7 adopts a chair conformation, and its orientation relative to the core plane is defined by specific torsion angles. nih.gov Such steric and conformational factors are critical, as they dictate how the molecule fits into the binding site of a target protein and can influence the formation of key interactions, such as hydrogen bonds. researchgate.netnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Ligand-based drug design for oxazolo[5,4-d]pyrimidine analogues often leverages their identity as purine isosteres. nih.govmdpi.com The core scaffold itself serves as a primary pharmacophoric element, designed to occupy the space of the natural purine ring in various enzyme active sites. nih.gov This strategy is based on the principle of antimetabolites, where the synthetic analogue competes with the endogenous substrate. nih.gov
Pharmacophore models derived from SAR studies have identified key features necessary for biological activity:
The oxazolo[5,4-d]pyrimidine core as the central scaffold.
A hydrogen bond donor/acceptor pattern within the pyrimidine ring that mimics the interactions of adenine.
An aromatic or heterocyclic substituent at the C-2 position, which often fits into a hydrophobic pocket of the target protein. A 5-amino-3-methyl-isoxazole moiety at this position has been noted as a particularly favorable feature. nih.govresearchgate.net
An aliphatic or cyclic amino chain at the C-7 position, which can provide additional interactions and vectorially orient the molecule within the binding site. nih.gov
These pharmacophoric insights guide the design of new derivatives by suggesting which molecular features should be retained or modified to enhance potency and selectivity. nih.govresearchgate.net
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. For oxazolo[5,4-d]pyrimidine derivatives, molecular docking has been a key SBDD methodology, particularly for designing kinase inhibitors. nih.govnih.govresearchgate.net
A prominent example is the design of VEGFR-2 inhibitors. nih.govresearchgate.net Docking studies have predicted the binding mode of these derivatives within the ATP-binding site of VEGFR-2. nih.gov In these models, the oxazolo[5,4-d]pyrimidine moiety is positioned in the adenine-binding region and forms critical hydrogen bonds with amino acid residues in the hinge region of the kinase, such as the NH group of Cys919. nih.gov
For example, a molecular docking study of a 2,5,7-trisubstituted derivative suggested that the oxazolo[5,4-d]pyrimidine core forms two hydrogen bonds with Lys-868 and Asp-1046 in the VEGFR2 active site. mdpi.com The substituents at the C-2 and C-7 positions are shown to occupy adjacent hydrophobic pockets, and their specific interactions can further stabilize the binding. nih.gov These computational predictions from SBDD are invaluable for rationalizing observed SAR and for proposing new modifications to improve binding affinity and, consequently, biological efficacy. nih.govmdpi.com
Identification and Characterization of Protein Binding Sites
The biological activity of oxazolo[5,4-d]pyrimidine analogues is intrinsically linked to their ability to bind with high affinity to specific protein targets. A significant body of research has focused on their role as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A primary target for many oxazolo[5,4-d]pyrimidine derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov In silico analyses have consistently identified potent inhibitory activity of these compounds towards VEGFR-2. nih.govnih.gov The binding site for these analogues is located within the ATP-binding pocket of the kinase domain. Specifically, these compounds are often classified as type II inhibitors, meaning they bind to the kinase in both the ATP-binding site and an adjacent allosteric pocket. nih.gov This dual-binding characteristic is associated with higher efficacy and selectivity compared to type I inhibitors that only occupy the ATP-binding site. nih.gov
Key interactions within the VEGFR-2 binding site include:
Hinge Region: Analogues typically form one to three hydrogen bonds with crucial amino acid residues in the hinge region of the protein, such as Glutamic acid 885 (Glu885), Glutamic acid 917 (Glu917), and Cysteine 919 (Cys919). nih.gov
Allosteric/Hydrophobic Pocket: The inhibitors also extend into a hydrophobic pocket formed by the activation loop, establishing interactions with hydrophobic amino acids like Leucine 889 (Leu889), Isoleucine 892 (Ile892), Valine 898 (Val898), and Isoleucine 1044 (Ile1044). nih.gov
Other Protein Targets: While VEGFR-2 is a prominent target, the oxazolo[5,4-d]pyrimidine scaffold has shown inhibitory activity against other enzymes as well. nih.gov These include:
Human Erythrocytic Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), where they act as competitive inhibitors. mdpi.com
Other protein kinases such as Aurora A kinase, Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2). nih.gov
Ubiquitin-activating enzymes (E1 enzymes). nih.gov
The versatility of the oxazolo[5,4-d]pyrimidine core allows for modifications that can tune its selectivity towards different protein binding sites, making it a valuable starting point for inhibitor design. nih.gov
Molecular Docking and Prediction of Binding Modes
Molecular docking is a powerful computational tool extensively used to predict and analyze the binding modes of oxazolo[5,4-d]pyrimidine analogues within their target protein's active site. nih.govnih.gov These studies provide critical insights into the intermolecular interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent inhibitors.
Key findings from molecular docking studies on VEGFR-2 include:
Binding Energy: The calculated free energies of binding for various designed oxazolo[5,4-d]pyrimidine derivatives with VEGFR-2 range from -38.5 to -47.3 kJ/mol, indicating favorable and stable interactions. nih.gov
Interaction Types: The stability of the ligand-protein complex is maintained by a combination of hydrogen bonds with the hinge region residues and hydrophobic interactions within the allosteric pocket. nih.gov
SAR Insights: Docking helps to rationalize the observed SAR. For instance, the geometry of the inhibitor and the nature of the substituents at positions 2 and 7 of the oxazolo[5,4-d]pyrimidine ring significantly affect binding properties and, consequently, inhibitory activity. nih.gov Aromatic substituents at the C(2) position are often favored over aliphatic ones. mdpi.com The downstream signaling pathways of VEGFR-2, including the phosphorylation of PI3K, ERK1/2, and p38 MAPK, have been shown to be effectively inhibited by compounds whose binding mode was predicted by docking. mdpi.comnih.gov
Table 1: Molecular Docking Results of Selected Oxazolo[5,4-d]pyrimidine Analogues against VEGFR-2 This table is interactive. You can sort and filter the data.
| Compound | Target Protein | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Predicted Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Generic Derivative 1 | VEGFR-2 | -47.3 | Glu885, Cys919, Leu889, Ile1044 | Data not available | nih.gov |
| Generic Derivative 2 | VEGFR-2 | -38.5 | Glu917, Cys919, Val898 | Data not available | nih.gov |
| Compound 3g | VEGFR-2 | Data not available | Not specified | Not specified | nih.govnih.gov |
| Tivozanib (Reference) | VEGFR-2 | Data not available | Hinge region, Hydrophobic pocket | Not specified | nih.gov |
Virtual Screening Approaches for Ligand Discovery
Virtual screening is a computational technique that has been successfully applied to identify novel and potent ligands from large compound libraries based on the oxazolo[5,4-d]pyrimidine scaffold. mdpi.comijpbr.in This approach accelerates the initial stages of drug discovery by computationally filtering vast chemical spaces to select a smaller, more manageable set of promising candidates for synthesis and biological evaluation.
One strategy involves using the known structure of a target protein's binding site to screen for compounds that are predicted to fit well both sterically and electrostatically. In other cases, ligand-based virtual screening is used, where the chemical structure of a known active compound serves as a template to find similar molecules.
Notable examples of virtual screening applied to this compound class include:
The identification of an improved anti-angiogenic agent, 4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]pyrimidin-7-yl)amino)phenyl)benzamide (also known as CPU-12) . mdpi.comnih.gov This compound was found to potently inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ value of 9.30 ± 1.24 µM. mdpi.com It was also shown to effectively inhibit HUVEC migration, invasion, and tube formation, key processes in angiogenesis. mdpi.com
A small-scale screening of a focused library of 19 oxazolo[5,4-d]pyrimidine compounds against HUVECs led to the identification of four primary active compounds with an inhibition rate greater than or equal to 70%. ijpbr.in Further testing identified one compound, SCYJ32 , as a highly cytotoxic agent against multiple cell lines, with an IC₅₀ value of 12.19 µM against HUVECs. ijpbr.in
These examples underscore the utility of virtual and small-scale screening in rapidly identifying lead compounds from the oxazolo[5,4-d]pyrimidine class for further development as potential therapeutics. mdpi.comijpbr.in
Table 2: Compounds Identified Through Screening of Oxazolo[5,4-d]pyrimidine Libraries This table is interactive. You can sort and filter the data.
| Compound ID | Screening Method | Target/Assay | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| CPU-12 | Virtual Screening | HUVEC Proliferation | 9.30 ± 1.24 µM | mdpi.comnih.gov |
| SCYJ32 | Small-Scale Cell Viability Assay | HUVEC Cytotoxicity | 12.19 µM | ijpbr.in |
| SCYJ32 | Small-Scale Cell Viability Assay | SGC7901 Cytotoxicity | 12.16 µM | ijpbr.in |
| SCYJ32 | Small-Scale Cell Viability Assay | MCF7 Cytotoxicity | 10.24 µM | ijpbr.in |
| SCYJ32 | Small-Scale Cell Viability Assay | HeLa Cytotoxicity | 20.43 µM | ijpbr.in |
Computational and Theoretical Investigations of Oxazolo 5,4 D Pyrimidine 5 Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of oxazolo[5,4-d]pyrimidine (B1261902) derivatives. These methods provide insights into molecular geometries, electronic properties, and the stability of different tautomeric forms.
Theoretical studies on related 7-aminooxazolo[5,4-d]pyrimidines have been conducted to explain the preferential formation of certain isomers and related thermodynamic aspects. nih.gov For instance, calculations can determine the relative stability of amine versus imine tautomers. In a study on a related series of compounds, the amine tautomer was found to be significantly more stable than the imine form. nih.gov
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.3508 to 4.4852 eV for the most active compounds. rsc.org
Furthermore, DFT calculations are used to analyze other electronic parameters that correlate with biological activity. researchgate.net The analysis of the molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are critical for understanding intermolecular interactions.
Table 1: Representative Quantum Chemical Parameters for Oxazolopyrimidine Derivatives
| Parameter | Description | Typical Values/Observations |
| HOMO-LUMO Energy Gap (ΔE) | An indicator of chemical reactivity and stability. | For active oxazolo[4,5-b]pyridine (B1248351) derivatives, values are around 4.3-4.5 eV. rsc.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites of a molecule. | Identifies regions for electrophilic and nucleophilic attack. |
| Tautomeric Energy Difference | Determines the relative stability of different tautomeric forms (e.g., amine vs. imine). | Amine tautomers are often found to be more stable in related systems. nih.gov |
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand, such as an oxazolo[5,4-d]pyrimidine derivative, and its biological target. These simulations model the movement of atoms and molecules over time, offering insights into the stability of ligand-receptor complexes and the nature of binding.
MD simulations have been employed to study the stability of protein-ligand complexes involving related heterocyclic compounds. nih.gov For example, a 100-nanosecond MD simulation can establish the stability of a docked complex. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound within the active site of the target protein.
Table 2: Key Aspects of Molecular Dynamics Simulations for Ligand-Target Analysis
| Aspect | Description |
| Simulation Time | The duration of the simulation, often in the nanosecond range, to observe relevant biological motions. |
| Force Field | A set of parameters used to describe the potential energy of the system (e.g., CHARMM36). nih.gov |
| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P water model) to mimic physiological conditions. nih.gov |
| RMSD Analysis | Root-mean-square deviation is calculated to assess the conformational stability of the protein and the ligand's binding pose. |
| Interaction Analysis | Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions over the simulation time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For classes of compounds like oxazolopyrimidines, QSAR studies are crucial for optimizing their therapeutic efficacy. mdpi.comnih.gov The development of a robust QSAR model involves selecting appropriate molecular descriptors that encode the structural features of the compounds and a statistical method to correlate these descriptors with the observed biological activity.
In studies of related oxadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. rsc.org These models generate contour maps that visualize the regions where modifications to the chemical structure are likely to enhance or diminish activity. rsc.org The predictive power of these models is assessed through internal and external validation techniques. rsc.org
The preliminary structure-activity relationship (SAR) analysis of 7-aminooxazolo[5,4-d]pyrimidines has shown that modifications at position 7 significantly influence their biological activity. nih.gov For instance, compounds with lipophilic chains of a certain length at this position have demonstrated enhanced activity. nih.gov Such qualitative SAR findings provide a foundation for developing more quantitative QSAR models.
Table 3: Components of a QSAR Model for Activity Prediction
| Component | Description | Example |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) descriptors. |
| Statistical Method | The algorithm used to build the mathematical model. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). |
| Model Validation | Procedures to assess the robustness and predictive ability of the model. | Cross-validation (Q²), external validation (R²pred). rsc.org |
| Contour Maps (for 3D-QSAR) | Visual representations of the influence of different structural features on activity. | Green contours may indicate regions where bulky groups increase activity, while yellow contours may indicate the opposite. |
In Silico Prediction of Molecular Interactions and Pharmacokinetic Parameters
In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of ligands to their target proteins. researchgate.netmdpi.com These predictions are crucial for understanding the molecular basis of a compound's activity and for designing more potent inhibitors.
Molecular docking studies on oxazolo[5,4-d]pyrimidine derivatives have been performed to predict their binding to various targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.govnih.gov These studies can predict the binding energy of the ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com For example, in silico analysis of one derivative suggested that the oxazolo[5,4-d]pyrimidine moiety positions itself in the ATP binding site of VEGFR2, forming two hydrogen bonds with specific amino acid residues. mdpi.com The calculated free energies of binding for a series of these derivatives with VEGFR-2 were found to be in the range of -38.5 to -47.3 kJ/mol. nih.gov
Besides molecular interactions, in silico tools are also used to predict certain pharmacokinetic properties. researchgate.net These predictions help in assessing the "drug-likeness" of a compound early in the discovery process. Parameters such as lipophilicity (logP) and topological polar surface area (TPSA) are commonly calculated. While a full ADME (Absorption, Distribution, Metabolism, and Excretion) profile is excluded here, these fundamental physicochemical properties are key determinants of a molecule's pharmacokinetic behavior.
Table 4: In Silico Predictions for Oxazolo[5,4-d]pyrimidine Derivatives
| Prediction Type | Key Parameters | Example Findings |
| Molecular Docking | Binding Energy (ΔGbinding), Inhibition Constant (Ki), Hydrogen Bonds, Hydrophobic Interactions | For VEGFR-2 inhibitors, binding energies ranged from -38.5 to -47.3 kJ/mol. nih.gov Key hydrogen bonds with Lys-868 and Asp-1046 were identified. mdpi.com |
| Physicochemical Properties | LogP (lipophilicity), TPSA (Topological Polar Surface Area), Molecular Weight | For a series of related compounds, TPSA values were in an acceptable range of 64 to 94 Ų. researchgate.net |
Biological Activities and Molecular Mechanisms of Oxazolo 5,4 D Pyrimidine 5 Methanamine and Its Analogues
Enzyme Inhibition Studies
Analogues of oxazolo[5,4-d]pyrimidine-5-methanamine have demonstrated inhibitory activity against a wide array of enzymes crucial to cellular function and disease progression. These activities range from the modulation of protein kinases involved in cell growth and angiogenesis to the inhibition of enzymes central to protein degradation and apoptosis.
Kinase Inhibition (e.g., VEGFR-2, Aurora A, JAK1/2, EGFR, Adenosine (B11128) Kinase, Protein Kinase CK2)
The oxazolo[5,4-d]pyrimidine (B1261902) core has proven to be a potent scaffold for the development of inhibitors targeting various protein kinases.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Numerous oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2. For instance, compounds featuring an aromatic ring at the C(2) position and an anilino moiety at the C(7) position have shown significant inhibitory effects. mdpi.com Notably, 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol and 5-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino]-2-methoxyphenol both exhibit a half-maximal inhibitory concentration (IC50) of 0.3 µM against VEGFR-2. mdpi.com Another potent inhibitor, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated an IC50 value of 0.33 µM against VEGFR-2 kinase. mdpi.commdpi.com Further studies have confirmed that various 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines show good inhibitory activity against VEGFR and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). mdpi.com
Aurora A Kinase Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. An oxazolo[5,4-d]pyrimidine derivative, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, was identified as a potent in vitro inhibitor of Aurora A kinase (AURKA), with IC50 values ranging between 1 and 50 nM. mdpi.com
Janus Kinase (JAK) The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is linked to inflammatory disorders and cancers. A nitrile-based oxazolo[5,4-d]pyrimidine derivative has been investigated for its inhibitory activity against JAKs. This compound showed an IC50 value in the range of 50 to 100 nM for JAK1, demonstrating a 10.3-fold higher selectivity for JAK1 over JAK2. mdpi.com
Epidermal Growth Factor Receptor (EGFR) EGFR is a tyrosine kinase receptor that plays a critical role in cell proliferation and is often overexpressed in various cancers. Oxazolo[5,4-d]pyrimidine derivatives have been developed as both VEGFR-2 and EGFR inhibitors. mdpi.com A kinase selectivity assay revealed that certain 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines exhibit moderate EGFR inhibitory activities alongside good VEGFR inhibition. mdpi.com Structure-activity relationship (SAR) analysis has indicated that introducing a 4-methylpiperazine group to a phenyl ring at the C(2) position of the scaffold is beneficial for activity against wild-type EGFR. mdpi.com
Adenosine Kinase (AK) The oxazolo[5,4-d]pyrimidine framework has been utilized in the design of inhibitors for adenosine kinase, an enzyme involved in regulating the levels of adenosine. mdpi.comnih.gov
Protein Kinase CK2 Based on a review of the available scientific literature, there is no significant evidence to suggest that the oxazolo[5,4-d]pyrimidine scaffold is a recognized inhibitor of Protein Kinase CK2. Research into CK2 inhibitors has focused on other heterocyclic systems. uni-saarland.degoogle.com
| Compound Name | Target Kinase | Inhibitory Concentration (IC50) |
|---|---|---|
| 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | VEGFR-2 | 0.3 µM |
| 5-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino]-2-methoxyphenol | VEGFR-2 | 0.3 µM |
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR-2 | 0.33 µM |
| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | Aurora A | 1 - 50 nM |
| Oxazolo[5,4-d]pyrimidine-based nitrile derivative | JAK1 | 50 - 100 nM |
Inhibition of Ubiquitin-Activating Enzymes (E1, NAE)
The NEDDylation pathway, a process of post-translational protein modification, is critical for the function of cullin-RING ubiquitin ligases that regulate cancer cell growth and survival. mdpi.com The initial step is catalyzed by the NEDD8-activating enzyme (NAE), an E1 ubiquitin-activating enzyme. mdpi.comnih.gov A series of sulfamate derivatives containing various nitrogen-based heteroaryl rings, including a derivative with the oxazolo[5,4-d]pyrimidine system, were identified as effective inhibitors of E1 activating enzymes, particularly NAE. mdpi.com This inhibition presents a therapeutic strategy for cell proliferation disorders, including cancer. mdpi.com
Monoamine Oxidase (MAO) Inhibition
A thorough review of published research did not yield significant findings linking the oxazolo[5,4-d]pyrimidine scaffold to the inhibition of monoamine oxidase (MAO) A or B. Studies on MAO inhibition have identified other related heterocyclic structures, such as oxazolo[3,2-a]pyrimidin-7-ones and oxazolopyridines, as having activity, but this does not extend to the specific oxazolo[5,4-d]pyrimidine core. mdpi.com
Other Identified Enzyme Targets (e.g., BCL-2, Thymidylate Synthase)
B-cell lymphoma 2 (BCL-2) BCL-2 is a key anti-apoptotic protein, and its inhibition can trigger programmed cell death in cancer cells. Two series of oxazolo[5,4-d]pyrimidine derivatives featuring an isoxazole substituent at the C(2) position and an aliphatic amino chain at the C(7) position have been shown to inhibit BCL-2. mdpi.comresearchgate.net A derivative with a methyl group at the C(5) position and a pentylamino substituent at C(7) was found to completely block the synthesis of the BCL-2 protein. mdpi.com
Thymidylate Synthase (TS) While the oxazolo[5,4-d]pyrimidine core itself has not been directly identified as a thymidylate synthase inhibitor, some of its active derivatives contain isoxazole-based substituents. mdpi.com Isoxazole-containing compounds, as a broader class, have been reported to exhibit anticancer activity through the inhibition of thymidylate synthase. nih.gov
Receptor Ligand and Antagonist/Agonist Profiles
The structural analogy of oxazolo[5,4-d]pyrimidines to natural purines makes them candidates for interacting with purinergic receptors.
Adenosine Receptor Antagonism
Due to their structural similarity to purine (B94841) bases like adenine (B156593), oxazolo[5,4-d]pyrimidines are considered potential antagonists of purine receptors, such as adenosine receptors. nih.gov The development of adenosine receptor antagonists is a known therapeutic strategy, and the oxazolo[5,4-d]pyrimidine scaffold has been employed in the design of such molecules. nih.gov However, while the principle is well-established, specific binding affinity data (e.g., Ki values) for oxazolo[5,4-d]pyrimidine derivatives at specific adenosine receptor subtypes (A1, A2A, A2B, A3) are not extensively detailed in the reviewed literature, which has focused more on other related heterocyclic systems. mdpi.comnih.govresearchgate.net
Purinergic (P2Y1), TRPV1, and ATR2 Receptor Antagonism
Derivatives of the oxazolo[5,4-d]pyrimidine scaffold have been identified as antagonists for several G protein-coupled receptors. mdpi.comresearchgate.net Specifically, they have been reported to show antagonistic activity against the purinergic P2Y1 receptor, the transient receptor potential vanilloid type 1 (TRPV1) receptor, and the angiotensin II (ATR2) receptor. mdpi.comresearchgate.net
The P2Y1 receptor is involved in various physiological processes, and its antagonism is a target for therapeutic intervention. While specific data on this compound is not detailed, the general scaffold has been noted for this activity. mdpi.comresearchgate.netcore.ac.uk
Similarly, antagonism of the TRPV1 receptor, an ion channel involved in pain sensation, is a key strategy for the development of new analgesics. wikipedia.org The potential of fused pyrimidine (B1678525) systems in this area is highlighted by research on structurally related scaffolds. For instance, a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines, close analogues of oxazolopyrimidines, were identified as potent TRPV1 antagonists. nih.gov One compound from this series demonstrated significant reversal of carrageenan-induced thermal hyperalgesia in rats, underscoring the potential of this heterocyclic family to modulate TRPV1 activity. nih.gov
Dopamine D3 Receptor Antagonism (in related oxazole (B20620) derivatives)
While direct studies on this compound are limited, related heterocyclic compounds containing an oxazole moiety have shown significant activity as dopamine D3 receptor antagonists. The D3 receptor is a key target for treating neurological diseases and substance abuse disorders. mdpi.com The ability of N-phenylpiperazine benzamides to selectively bind to the D3 receptor over the highly homologous D2 receptor has been attributed to the interaction of the benzamide portion with a secondary binding site unique to the D3 subtype. wikipedia.org In efforts to improve properties, the benzamide has been replaced with other five-membered heterocycles, including oxazoles. mdpi.com These efforts have produced compounds with high affinity and selectivity for the D3 receptor, suggesting that the oxazole ring is a suitable bioisostere for this class of antagonists. mdpi.commdpi.com Highly selective D3 antagonists are of particular interest as they are predicted to have a lower potential for the locomotor side effects that can be caused by D2 receptor blockade. mdpi.com
GPR119 Agonism (in related pyrimidine derivatives)
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, as its activation enhances glucose-stimulated insulin secretion. A variety of pyrimidine derivatives have been explored as GPR119 agonists. Novel series of phenylamino- and phenoxy-substituted pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized, showing GPR119 agonism. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that electron-withdrawing substituents on the phenyl ring were important for achieving potent and full efficacy. nih.gov Another study focused on fused pyrimidine derivatives, finding that tetrahydroquinazoline scaffolds showed greater GPR119 agonistic activities compared to dihydrocyclopentapyrimidine and tetrahydropyridopyrimidine scaffolds. nih.gov These findings demonstrate that the pyrimidine core is a viable scaffold for developing agonists that may help modulate glucose homeostasis. nih.gov
Antiproliferative and Anticancer Mechanisms (In Vitro Studies)
The structural similarity of the oxazolo[5,4-d]pyrimidine core to endogenous purines makes it a candidate for development as an antimetabolite for cancer therapy. mdpi.comnih.govmdpi.com Derivatives of this scaffold have been shown to inhibit the growth of various tumor cell lines through several distinct molecular mechanisms. nih.govmdpi.com
Induction of Apoptosis and Activation of Caspase Cascade Pathways
A primary mechanism by which oxazolo[5,4-d]pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This is often achieved by activating the caspase cascade, a family of protease enzymes central to the apoptotic process. nih.govmdpi.com
Certain 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were specifically designed as caspase activators. mdpi.com One of the most potent compounds, N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine, was found to be a powerful activator of the caspase cascade in multiple human cancer cell lines. mdpi.com It also inhibited the proliferation of breast cancer cell lines at nanomolar concentrations. mdpi.com SAR analysis revealed that a substituted aniline moiety at the C(7) position was crucial for this activity. mdpi.com Other studies have shown that different derivatives can induce significant increases in the expression of key initiator and executioner caspases, such as caspase-8, caspase-9, and caspase-3. nih.govmdpi.combohrium.com For example, one compound (SCM5) led to a 23-fold increase in caspase-9 expression in WEHI-231 cells. mdpi.com This activation of the caspase pathway is often linked to the downregulation of anti-apoptotic proteins like BCL-2. mdpi.commdpi.combohrium.com
| Compound | Cell Line | Assay | Activity |
|---|---|---|---|
| N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine | T-47D (Breast Cancer) | Caspase Activation | EC50 = 58 nM |
| N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine | T-47D (Breast Cancer) | Growth Inhibition | GI50 = 55 nM |
| N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine | MDA-MB-435 (Breast Cancer) | Growth Inhibition | GI50 = 14 nM |
| Compound SCM5 | WEHI-231 | Caspase 8 Expression | 8-fold increase |
| Compound SCM5 | WEHI-231 | Caspase 9 Expression | 23-fold increase |
| Compound 3g | HT29 (Colon Cancer) | Caspase-3 Concentration | 12.27 ng/mL |
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. mdpi.com Many oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of angiogenesis. mdpi.commdpi.com A primary target for this activity is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenic signaling. nih.govmdpi.comnih.gov
Several series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have demonstrated potent inhibitory activity against both the VEGFR-2 kinase and the proliferation of human umbilical vein endothelial cells (HUVEC). mdpi.comnih.gov Molecular docking studies suggest these compounds bind to the ATP-binding site of VEGFR-2, blocking its kinase activity. mdpi.comnih.gov The inhibition of VEGFR-2 subsequently blocks downstream signaling pathways, including the phosphorylation of PI3K, ERK1/2, and p38 MAPK, which are crucial for endothelial cell proliferation and survival. mdpi.com
| Compound | Target | Inhibitory Activity (IC50) |
|---|---|---|
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine (Compound 5) | VEGFR-2 Kinase | 0.33 µM |
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine (Compound 5) | HUVEC Proliferation | 0.29 µM |
| Compound 9n (a 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine) | VEGFR-2 Kinase | 0.33 µM |
| Compound 9n (a 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine) | HUVEC Proliferation | 0.29 µM |
| Compound 3b (6-N-4-methylbenzyl derivative) | VEGFR-2 Kinase | Comparable to tivozanib |
| Compound 3h (6-N-2,4-dimethoxybenzyl derivative) | VEGFR-2 Kinase | Comparable to tivozanib |
Modulation of Intracellular Signaling Proteins (e.g., in Jurkat and WEHI-231 cell lines)
Beyond direct enzyme inhibition or caspase activation, oxazolo[5,4-d]pyrimidine derivatives can exert differential effects on the expression of various intracellular signaling proteins. mdpi.comresearchgate.net Studies in Jurkat (human T lymphocyte) and WEHI-231 (murine B lymphoma) cell lines have shown that these compounds can modulate complex signaling networks. mdpi.comresearchgate.net
For example, compound SCM5 was found to elicit signaling pathways leading to apoptosis in WEHI-231 cells by strongly elevating the expression of caspase 8, caspase 9, NFκB, Bcl-2, and Fas. mdpi.com In contrast, compound SCM9 induced pro-apoptotic signals in Jurkat cells, evidenced by a two-fold increase in JNK expression, without significantly affecting the caspase or NFκB pathways in WEHI-231 cells. mdpi.com These findings indicate that the biological effects of these compounds are highly specific to both the compound structure and the cellular context, allowing for the fine-tuning of intracellular signaling. mdpi.com
| Compound | Cell Line | Signaling Protein | Effect (Fold Change in Expression) |
|---|---|---|---|
| SCM5 | WEHI-231 | Caspase 8 | +8.0x |
| SCM5 | WEHI-231 | Caspase 9 | +23.0x |
| SCM5 | WEHI-231 | NFκB | +17.9x |
| SCM5 | WEHI-231 | Bcl-2 | +10.0x |
| SCM5 | WEHI-231 | Fas | +8.8x |
| SCM9 | Jurkat | JNK | +2.0x |
| SCM9 | Jurkat | p38α | Increased |
| SCM9 | WEHI-231 | p38δ | +2.0x |
Antimetabolite Activity as Purine Antagonists
The oxazolo[5,4-d]pyrimidine scaffold is structurally analogous to natural purine bases, where an oxazole ring replaces the imidazole (B134444) ring found in purines like adenine and guanine. nih.gov This structural similarity positions these compounds as potential antimetabolites that can interfere with nucleic acid synthesis. nih.gov As purine antagonists, they can competitively inhibit enzymes that utilize purines or be incorporated into macromolecules, leading to dysfunctional products. nih.gov
This mechanism is similar to established anticancer drugs such as mercaptopurine, thioguanine, and azathioprine, which are also purine analogs. nih.govmdpi.com Research has shown that oxazolo[5,4-d]pyrimidines can act as competitive inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an important enzyme in the purine salvage pathway. mdpi.com However, compared to purines, these derivatives generally exhibit a weaker affinity for HGPRT. mdpi.com Studies on structure-activity relationships suggest that an aromatic substituent at the C(2) position of the oxazolo[5,4-d]pyrimidine core is more favorable for this activity than an aliphatic one. mdpi.com
Antiviral Activities (e.g., against Human Herpes Virus type-1 - HHV-1)
Certain derivatives of 7-aminooxazolo[5,4-d]pyrimidine have demonstrated the ability to inhibit the replication of Human Herpes Virus type-1 (HHV-1). mdpi.comdntb.gov.ua In vitro studies conducted on the A-549 human lung carcinoma cell line showed that these compounds can effectively suppress viral proliferation. mdpi.comdntb.gov.ua This antiviral property is a significant area of interest, highlighting the therapeutic potential of this class of compounds beyond their anticancer and immunomodulatory roles. mdpi.com
A series of ten 7-aminooxazolo[5,4-d]pyrimidines, designated SCM1–10, were evaluated for their biological activities. dntb.gov.ua Within this series, specific compounds were identified as having notable antiviral effects. mdpi.comdntb.gov.ua
| Compound Series | Virus | Cell Line | Activity |
| 7-aminooxazolo[5,4-d]pyrimidines (SCM compounds) | Human Herpes Virus type-1 (HHV-1) | A-549 | Inhibition of viral replication mdpi.comdntb.gov.ua |
Immunomodulatory Effects (Immunosuppressive, Immunostimulatory, and Anti-inflammatory Properties)
Oxazolo[5,4-d]pyrimidine derivatives have been shown to possess a range of immunomodulatory activities, including immunosuppressive, immunostimulatory, and anti-inflammatory effects. nih.govnih.govresearchgate.net In vitro studies have demonstrated that these compounds can significantly inhibit the proliferation of lymphocytes. mdpi.comdntb.gov.ua
Specifically, compounds from the SCM series displayed low toxicity and strongly inhibited phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes. dntb.gov.ua They also suppressed the lipopolysaccharide-induced proliferation of mouse splenocytes. dntb.gov.ua Among the tested compounds, SCM5 and SCM9 exhibited the most promising immunoregulatory profiles. mdpi.comdntb.gov.ua Furthermore, compound SCM9 was found to cause a moderate suppression of tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. mdpi.comdntb.gov.ua These findings suggest that oxazolo[5,4-d]pyrimidine derivatives could be valuable as therapeutic agents for managing autoimmune disorders. mdpi.comdntb.gov.ua
Table of Observed Immunomodulatory Effects:
| Compound | Effect | Target/Assay |
|---|---|---|
| SCM5 & SCM9 | Immunosuppressive | Strong inhibition of phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes dntb.gov.ua |
| SCM5 & SCM9 | Immunosuppressive | Strong inhibition of lipopolysaccharide-induced proliferation of mouse splenocytes dntb.gov.ua |
| SCM9 | Anti-inflammatory | Moderate suppression of TNF-α production in human whole blood culture mdpi.comdntb.gov.ua |
Inhibition of Specific Toxins (e.g., Ricin, Shiga Toxin)
In addition to their other biological activities, certain oxazolo[5,4-d]pyrimidine derivatives have been identified as effective inhibitors of potent toxins such as ricin and Shiga toxin. mdpi.commdpi.comnih.gov These toxins are ribosome-inactivating proteins that can cause severe cellular damage. The discovery of small molecule inhibitors for such toxins is of significant interest for developing potential antitoxin therapeutics. mdpi.commdpi.com The oxazolo[5,4-d]pyrimidine scaffold represents a promising structural basis for the design of such inhibitors. mdpi.comnih.gov
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., δ 2.0 ppm for S-methyl groups in thiourea intermediates) .
- LC-MS : Detect trace impurities and verify molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₂ derivatives) .
- Elemental analysis : Validate purity (>95%) for publication-ready compounds .
What role do oxazolo[5,4-d]pyrimidines play in mimicking natural purine bases, and how does this affect their mechanism of action?
Advanced
The oxazole ring replaces the imidazole moiety in purines, altering:
- Binding affinity : 9-Oxa-guanines inhibit ricin by competing with guanine for ribosomal incorporation .
- Metabolic stability : Reduced susceptibility to adenosine deaminase compared to purine analogs .
Molecular docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between position 5 and ATP-binding pockets in kinases like EGFR .
What experimental models are recommended for evaluating the anti-angiogenic potential of oxazolo[5,4-d]pyrimidines?
Q. Advanced
- In vitro : HUVEC tube formation assays on Matrigel, with sunitinib as a positive control .
- Ex vivo : Rat aortic ring assays quantify microvessel sprouting inhibition .
- In vivo : Zebrafish embryo models assess developmental angiogenesis disruption.
How can scaffold modifications improve the selectivity of oxazolo[5,4-d]pyrimidines for kinase targets over off-target enzymes?
Q. Advanced
- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) at position 2 to block non-specific binding .
- Electrostatic tuning : Replace electron-withdrawing substituents (e.g., -NO₂) with -OMe to modulate charge distribution .
- Prodrug strategies : Mask acidic protons with acetyl groups to enhance bioavailability and reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
